molecular formula C13H25NO3 B2362087 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide CAS No. 2034260-46-1

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide

Cat. No.: B2362087
CAS No.: 2034260-46-1
M. Wt: 243.347
InChI Key: KMPPOIFCRCNAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide is an organic compound that features a tetrahydropyran ring, a hydroxyl group, and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method is the hydrogenation of dihydropyran using catalysts like Raney nickel . The hydroxyl group can be introduced through hydrolysis or oxidation reactions, while the pivalamide moiety is often added via amide bond formation using pivaloyl chloride and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)12(16)14-7-4-11(15)10-5-8-17-9-6-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPPOIFCRCNAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.